molecular formula C21H21AsO3 B14718576 Tris(2-methoxyphenyl)arsane CAS No. 21920-60-5

Tris(2-methoxyphenyl)arsane

Cat. No.: B14718576
CAS No.: 21920-60-5
M. Wt: 396.3 g/mol
InChI Key: LTTZQULBEJOFPJ-UHFFFAOYSA-N
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Description

Tris(2-methoxyphenyl)arsane is an organoarsenic compound characterized by the presence of three 2-methoxyphenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methoxyphenyl)arsane typically involves the reaction of arsenic trichloride with 2-methoxyphenyl magnesium bromide in an ether solvent. The reaction proceeds as follows:

AsCl3+3C6H4(OCH3)MgBrAs(C6H4(OCH3))3+3MgBrCl\text{AsCl}_3 + 3 \text{C}_6\text{H}_4(\text{OCH}_3)\text{MgBr} \rightarrow \text{As}(\text{C}_6\text{H}_4(\text{OCH}_3))_3 + 3 \text{MgBrCl} AsCl3​+3C6​H4​(OCH3​)MgBr→As(C6​H4​(OCH3​))3​+3MgBrCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming arsenic oxides.

    Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Arsenic oxides and methoxy-substituted phenols.

    Substitution: Various substituted phenylarsanes depending on the reagents used.

Scientific Research Applications

Tris(2-methoxyphenyl)arsane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although its toxicity limits its use.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Tris(2-methoxyphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, influencing various biochemical pathways. Its methoxy groups enhance its solubility and reactivity, facilitating its interactions with biological molecules.

Comparison with Similar Compounds

  • Tris(2-methoxyphenyl)phosphine
  • Tris(2-methoxyphenyl)amine
  • Tris(2-methoxyphenyl)bismuthine

Comparison: Tris(2-methoxyphenyl)arsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, nitrogen, and bismuth analogs. These differences influence their reactivity, toxicity, and potential applications. For example, Tris(2-methoxyphenyl)phosphine is commonly used as a ligand in catalysis, while Tris(2-methoxyphenyl)amine is known for its electron-donating properties in organic electronics.

Properties

CAS No.

21920-60-5

Molecular Formula

C21H21AsO3

Molecular Weight

396.3 g/mol

IUPAC Name

tris(2-methoxyphenyl)arsane

InChI

InChI=1S/C21H21AsO3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3

InChI Key

LTTZQULBEJOFPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[As](C2=CC=CC=C2OC)C3=CC=CC=C3OC

Origin of Product

United States

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